Fibrinogen-Binding Peptide TFA
Description
Overview of Synthetic Peptides in Coagulation and Platelet Biology Research
Synthetic peptides have become indispensable tools in the fields of coagulation and platelet biology. nih.govresearchgate.net They are designed to mimic or inhibit the interactions of specific proteins involved in the complex cascade of blood clotting. nih.gov These peptides allow researchers to dissect molecular mechanisms, identify binding sites, and study the effects of specific interactions in a controlled manner. acs.orgnih.gov For instance, synthetic peptides have been developed to imitate the cleavage site of fibrinogen by thrombin, leading to the creation of substrates and inhibitors for various proteases in the coagulation system. nih.gov This has revolutionized the assay of enzymes, proenzymes, and inhibitors in both research and clinical settings. nih.gov
Historical Context of Fibrinogen-Binding Peptide Discovery and Early Studies
The journey to understanding fibrinogen's role in coagulation began centuries ago. In 1666, Marcello Malpighi first described the fibrous network in blood clots, which we now know as fibrin (B1330869). fibrinogen.org The term "fibrinogen" was coined in 1847 by Rudolf Virchow. fibrinogen.org A pivotal moment in fibrinogen research was the demonstration by Alexander Schmidt in 1872 that the conversion of fibrinogen to fibrin is an enzymatic process. fibrinogen.org
Early studies on synthetic peptides that bind to fibrinogen and prevent its polymerization laid the groundwork for the development of specific research tools. acs.orgnih.gov These initial investigations focused on understanding the structural requirements for these interactions. acs.orgnih.gov A significant breakthrough was the identification of the Arg-Gly-Asp (RGD) sequence, present in fibrinogen and other adhesive proteins, as a key recognition motif for platelet receptors. pnas.orgpnas.org This discovery spurred the creation of synthetic peptides containing this sequence to probe and inhibit platelet function. pnas.orgpnas.org
Significance of Fibrinogen-Binding Peptides as Research Tools in Hemostasis and Thrombosis
Fibrinogen-binding peptides, such as Fibrinogen-Binding Peptide TFA, are crucial for advancing our understanding of hemostasis (the process of stopping bleeding) and thrombosis (the formation of blood clots in vessels). smolecule.comnih.gov These peptides serve multiple purposes in a research setting:
Investigating Molecular Interactions: They allow for detailed studies of the binding between fibrinogen and its receptors on platelets, such as the glycoprotein (B1211001) IIb/IIIa receptor. nih.gov By mimicking or blocking these interactions, researchers can elucidate the precise mechanisms of platelet adhesion and aggregation. medchemexpress.com
Probing Conformational Changes: The binding of these peptides can induce conformational changes in fibrinogen, which can be studied to understand how these structural alterations affect its function, such as its conversion to fibrin. smolecule.com
Developing Imaging Agents: Fibrinogen-binding peptides can be labeled with fluorescent tags or other markers to visualize thrombus formation in real-time. nih.govnih.gov This has been instrumental in studying the dynamics of clot formation in various models. nih.gov
Screening for Therapeutic Agents: These peptides are used in assays to screen for new anticoagulant and antiplatelet drugs. smolecule.comacs.org By providing a known inhibitor or binder, they serve as a benchmark for evaluating the efficacy of potential therapeutic compounds.
Detailed Research Findings
Numerous studies have highlighted the utility of fibrinogen-binding peptides in elucidating the intricacies of coagulation and platelet function.
| Study Focus | Key Findings | Reference |
| Inhibition of Platelet Function | Synthetic peptides modeled on the Arg-Gly-Asp (RGD) sequence and the fibrinogen gamma chain can potently inhibit fibrinogen binding to platelets and subsequent platelet aggregation. | pnas.orgpnas.org |
| Fibrin Polymerization | Synthetic peptides can bind to fibrinogen and prevent its polymerization into fibrin, a critical step in clot formation. | acs.orgnih.gov |
| Thrombus Imaging | Peptides linked to fluorophores, like FITC, can be used to visualize fibrin networks in real-time using confocal microscopy, offering advantages over pre-labeled fibrinogen. | nih.gov |
| Fibrin-Specific Probes | Peptides have been developed with high specificity for fibrin over fibrinogen, making them ideal for imaging thrombi without interference from circulating fibrinogen. | nih.gov |
| Interaction with Other Proteins | Fibrinogen-binding peptides have been used to study the interaction of fibrinogen with other proteins, such as PAI-1, revealing cryptic binding sites. | ahajournals.org |
| Alzheimer's Disease Research | Research has shown that the Alzheimer's-associated peptide Aβ can interact with fibrinogen, leading to abnormal clot formation. Fibrinogen-binding peptides can be used to study this interaction. | rockefeller.edurockefeller.edu |
Structure
2D Structure
Properties
Molecular Formula |
C27H40F3N7O10 |
|---|---|
Molecular Weight |
679.6 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H39N7O8.C2HF3O2/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34;3-2(4,5)1(6)7/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40);(H,6,7)/t13-,14-,16-,17-,18-,20-;/m0./s1 |
InChI Key |
OVODFPNTFPNCIQ-LBIDXIFHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular Mechanisms of Fibrinogen Binding Peptide Activity
Interaction with Fibrinogen and Fibrin (B1330869)
Fibrinogen-Binding Peptide TFA exerts its primary effects through direct interaction with fibrinogen, a pivotal glycoprotein (B1211001) in the blood coagulation cascade. This binding event sets off a series of molecular consequences that alter the normal physiological functions of fibrinogen.
Specific Binding Sites on Fibrinogen and Fibrin
Research indicates that fibrinogen-binding peptides can interact with specific domains within the fibrinogen molecule. For instance, peptides like Gly-Pro-Arg-Pro (GPRP) are known to mimic the "knob 'A'" sequence of the fibrin α-chain, allowing them to bind to complementary "'a' holes" located in the γ-nodules of fibrinogen. While the precise binding site of this compound on fibrinogen is a subject of ongoing investigation, its actions suggest an interference with key functional domains. The peptide is described as a presumptive mimic of the vitronectin binding site on the fibrinogen receptor. medchemexpress.commedchemexpress.com
Furthermore, studies on other fibrinogen-binding peptides have identified critical interaction sites. For example, the β-amyloid peptide has been shown to interact with a region near the C-terminus of the fibrinogen β-chain. pnas.org Additionally, the glycoprotein IIb-IIIa (GP IIb-IIIa) complex, a receptor on platelets, has a binding domain for fibrinogen, and peptides derived from GP IIIa can block this interaction. nih.gov These findings highlight the modular nature of fibrinogen and the various sites available for peptide binding.
Impact on Fibrinogen Conformational Changes and Oligomerization
The binding of peptides to fibrinogen can induce significant conformational changes in the protein. nih.gov These structural alterations can, in turn, affect fibrinogen's ability to polymerize into fibrin, the mesh-like structure that forms the basis of a blood clot. For example, the binding of β-amyloid to fibrinogen has been shown to cause the fibrinogen to oligomerize, which may lead to the formation of abnormal fibrin clots. pnas.orgacs.org
Studies using techniques like mass spectrometric mapping have revealed that the adsorption of fibrinogen onto surfaces can expose previously buried domains, indicating a change in conformation. nih.gov This suggests that the binding of a peptide could similarly alter the accessibility of different regions of the fibrinogen molecule, thereby modulating its activity.
Distinction in Binding Affinity to Fibrin vs. Fibrinogen
The binding affinity of peptides can differ between fibrinogen and its polymerized form, fibrin. While specific data on the differential binding of this compound to fibrin versus fibrinogen is not extensively detailed in the provided results, the principles of fibrin formation suggest that the conformational changes occurring during this process could alter binding sites.
For instance, the conversion of fibrinogen to fibrin exposes new N-terminal sequences (knobs) that interact with complementary holes in other fibrin monomers. biorxiv.org Peptides that mimic these knobs, such as GPRP, would be expected to have a significant interaction with the "holes" present in both fibrinogen and fibrin. biorxiv.orgnih.gov
Modulation of Platelet-Fibrinogen Interactions
A crucial aspect of this compound's activity is its ability to interfere with the interaction between platelets and fibrinogen, a key step in platelet aggregation and thrombus formation.
Targeting Platelet Glycoprotein IIb/IIIa (GPIIb/IIIa) Receptor
The primary mechanism by which this compound modulates platelet function is by targeting the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor. cpcscientific.com This receptor, also known as integrin αIIbβ3, is essential for platelet aggregation as it binds to fibrinogen, forming bridges between adjacent platelets. mdpi.comgoogle.com
This compound is believed to act as a mimic of a ligand binding site for GP IIb/IIIa. cpcscientific.com By binding to fibrinogen, it likely interferes with the ability of fibrinogen to engage with the GP IIb/IIIa receptor on activated platelets. This inhibitory action is a common strategy for antiplatelet therapies. Other peptides, such as those containing the Arg-Gly-Asp (RGD) sequence, also inhibit fibrinogen binding to this receptor. mdpi.comcapes.gov.brpnas.org
Inhibition of Platelet Adhesion to Fibrinogen and Vitronectin
A direct consequence of its interference with the fibrinogen-GP IIb/IIIa interaction is the inhibition of platelet adhesion to fibrinogen. medchemexpress.commedchemexpress.com This prevents the initial attachment of platelets to the fibrinogen-coated surfaces that can occur at sites of vascular injury.
Furthermore, this compound has been shown to inhibit the adhesion of platelets to vitronectin. medchemexpress.commedchemexpress.commedchemexpress.com Vitronectin is another adhesive protein found in plasma and the extracellular matrix that can support platelet adhesion through its interaction with integrin receptors. This dual inhibitory effect on both fibrinogen and vitronectin binding suggests a broader anti-adhesive property of the peptide.
Interactive Data Table: Fibrinogen-Binding Peptides and their Mechanisms
| Peptide Name | Sequence/Type | Primary Target(s) | Key Mechanism of Action |
| This compound | H-Glu-His-Ile-Pro-Ala-OH | Fibrinogen, Platelet GP IIb/IIIa Receptor, Vitronectin | Mimics a ligand binding site on the fibrinogen receptor, inhibiting platelet adhesion and aggregation. medchemexpress.comcpcscientific.commedchemexpress.com |
| Gly-Pro-Arg-Pro (GPRP) | Synthetic Tetrapeptide | Fibrinogen, Fibrin | Mimics the N-terminal "knob 'A'" of the fibrin α-chain, binding to complementary "holes" and inhibiting fibrin polymerization. nih.gov |
| Arg-Gly-Asp (RGD) containing peptides | Synthetic Peptides | Platelet GP IIb/IIIa Receptor | Inhibit fibrinogen binding to activated platelets, preventing platelet aggregation. mdpi.comcapes.gov.br |
| Fibrinogen Binding Inhibitor Peptide | HHLGGAKQAGDV | Platelet GP IIb/IIIa Receptor | Represents the fibrinogen γ-chain carboxy-terminal sequence and inhibits the binding of fibrinogen, fibronectin, and von Willebrand factor to platelets. medchemexpress.comgenscript.com |
Mechanisms of Platelet Aggregation Interference
Fibrinogen-binding peptides interfere with platelet aggregation primarily by disrupting the interaction between fibrinogen and its receptor on activated platelets, the glycoprotein IIb/IIIa (GPIIb/IIIa) integrin. medchemexpress.comcpcscientific.com This interaction is a crucial final step in the common pathway of platelet aggregation, regardless of the initial stimulus.
Peptides such as Glu-His-Ile-Pro-Ala (EHIPA) are designed to bind directly to fibrinogen. medchemexpress.comcpcscientific.com This binding action is thought to mimic a ligand-binding site on the GPIIb/IIIa receptor, thereby competitively inhibiting the adhesion of platelets to fibrinogen and vitronectin. medchemexpress.commedchemexpress.com
Other synthetic peptides, such as the tetrapeptide Gly-Pro-Arg-Pro, which is an analog of the N-terminal sequence of the fibrin α-chain, have also been shown to effectively inhibit the fibrinogen-platelet interaction. nih.gov Studies demonstrate that this peptide directly interferes with the ligand-receptor binding. nih.gov The inhibition is dependent on the concentration of both the peptide and fibrinogen and occurs with various platelet agonists, including ADP, epinephrine, and thrombin. nih.gov For instance, a 30-fold molar excess of Gly-Pro-Arg-Pro can completely abolish the fibrinogen-dependent aggregation of washed platelets stimulated by ADP. nih.gov The primary effect is on the extent of fibrinogen binding rather than the rate. nih.gov
Interference with Fibrin Polymerization and Thrombin Action
Beyond inhibiting platelet aggregation, fibrinogen-binding peptides can also interfere with the formation of a stable fibrin clot by disrupting fibrin polymerization and modulating the enzymatic action of thrombin.
Inhibition of Fibrin Monomer Reaggregation
The conversion of fibrinogen to fibrin monomers by thrombin is followed by the spontaneous polymerization of these monomers into protofibrils, which then associate laterally to form a three-dimensional fibrin mesh. ahajournals.org Certain synthetic peptides are potent inhibitors of this polymerization process.
Peptides designed to mimic the amino termini of fibrin's α- and β-chains have been synthesized and evaluated for their inhibitory effects. The tetrapeptides Gly-Pro-Arg-Pro and Gly-Pro-Arg-Sar are particularly powerful inhibitors of fibrin monomer reaggregation. pnas.orgnih.gov Their mechanism involves binding to complementary sites on fibrinogen, specifically within fragment D, thereby preventing the intermolecular association required for polymerization. pnas.orgnih.govsigmaaldrich.com The binding affinity of Gly-Pro-Arg-Pro to fibrinogen has been measured with an association constant of approximately 4-5 x 10⁴ M⁻¹. pnas.orgnih.gov
The effectiveness of this inhibition is dose-dependent. Research has shown that a 25 μM concentration of Gly-Pro-Arg-Pro can reduce the light scattering associated with fibrin monomer reaggregation by 94 ± 3%. The half-maximal inhibitory concentration (IC50) for Gly-Pro-Arg-Pro is 8.2 μM, significantly lower than the 19.5 μM for the tripeptide Gly-Pro-Arg, highlighting the importance of the fourth amino acid (proline) for its enhanced efficacy. Other peptides, such as those corresponding to the fibrin β-chain N-terminus (Gly-His-Arg-Pro), show no significant inhibition of monomer aggregation under similar conditions. pnas.orgnih.gov
| Peptide Sequence | Target/Analogy | Inhibitory Effect | Key Findings |
|---|---|---|---|
| Gly-Pro-Arg-Pro | Fibrin α-chain N-terminus | Potent Inhibitor | IC50: 8.2 μM. Binds to fibrinogen fragment D with an association constant of ~5 x 10⁴ M⁻¹. nih.gov |
| Gly-Pro-Arg-Sar | Fibrin α-chain N-terminus | Potent Inhibitor | Effectiveness is comparable to Gly-Pro-Arg-Pro. pnas.org |
| Gly-Pro-Arg | Fibrin α-chain N-terminus | Moderate Inhibitor | Less than half as effective as Gly-Pro-Arg-Pro; IC50: 19.5 μM. pnas.org |
| Gly-His-Arg-Pro | Fibrin β-chain N-terminus | No Significant Inhibition | Does not inhibit monomer aggregation but binds weakly to fibrinogen. pnas.orgnih.gov |
Influence on Thrombin-Fibrinogen Cleavage Kinetics
Thrombin's primary role in clotting is the proteolytic cleavage of fibrinopeptides A and B from the N-termini of fibrinogen's Aα and Bβ chains, respectively. acs.org Some peptides can influence the kinetics of this crucial enzymatic step.
For example, the γ' chain of fibrinogen, a natural splice variant, contains a high-affinity binding site for thrombin's exosite II. ahajournals.orgnih.gov Peptides derived from this γ' chain can competitively inhibit certain thrombin functions. Binding to this site reduces thrombin-mediated fibrinopeptide B cleavage. ahajournals.org This demonstrates that peptide binding to exosites, distant from the active site, can allosterically modulate thrombin's catalytic activity towards its large substrate, fibrinogen.
Further insights into how peptide sequences influence thrombin cleavage kinetics come from studies on Factor XIII (FXIII) activation. Thrombin activates FXIII by cleaving its activation peptide (AP). nih.gov The efficiency of this cleavage (kcat/Km) is highly dependent on the AP sequence. Modifications to the peptide sequence can significantly alter the kinetic parameters of thrombin's action. For instance, the cardioprotective L34 variant of FXIII's activation peptide is more readily cleaved by wild-type thrombin than the V34 variant, showcasing the sensitivity of thrombin's active site to substrate sequence. nih.gov These findings underscore the principle that fibrinogen-binding peptides, by interacting with thrombin, can alter the cleavage kinetics of fibrinogen.
| Peptide/Substrate | Thrombin Interaction Site | Effect on Cleavage Kinetics | Reference Finding |
|---|---|---|---|
| Fibrinogen γ'-chain peptide | Thrombin Exosite II | Reduces fibrinopeptide B cleavage | Binding competitively inhibits thrombin's action on fibrinogen. ahajournals.org |
| Factor XIII AP (L34 Variant) | Thrombin Active Site | More readily cleaved | The L34 variant is cleaved more efficiently by wild-type thrombin than the V34 variant. nih.gov |
| Factor XIII AP (F34/W34 Variants) | Thrombin Active Site | Readily cleaved by anticoagulant thrombin mutants | Anticoagulant thrombin mutants (W215A) effectively hydrolyze F34 and W34 variants. nih.gov |
Role of Specific Amino Acid Sequences in Thrombin Active Site Interaction
Certain peptides act as direct thrombin inhibitors by binding to the enzyme's active site. The active site of thrombin is a deep cleft containing the catalytic triad (B1167595) (His57, Asp102, Ser195) and specificity pockets that recognize the substrate's amino acid sequence. plos.org
The peptide Arg-Pro-Pro-Gly-Phe (RPPGF) has been shown to bind directly to the active site of α-thrombin. researchgate.net In this interaction, the N-terminal arginine of the peptide fits into the S1 specificity pocket of thrombin, a pocket that accommodates the basic side chain of arginine in natural substrates. researchgate.net The peptide main chain runs parallel to the Ser214-Gly216 segment of thrombin, forming a parallel beta-strand. researchgate.net This binding involves interactions with key catalytic residues, including His57, Asp189, and the catalytic Ser195, thereby competitively inhibiting thrombin's enzymatic activity. researchgate.net
Similarly, tick-derived peptides like hyalomin-1 act as selective, competitive inhibitors of thrombin. plos.org These peptides also interact with the active site, blocking thrombin's ability to cleave substrates like fibrinogen and to activate platelets. plos.org The mechanism for these peptides often involves both active site binding and interactions with thrombin's surface exosites, leading to potent inhibition. plos.org
Peptide Design and Engineering Methodologies
The creation of effective fibrinogen-binding peptides hinges on a deep understanding of molecular interactions. Researchers employ a variety of strategies to design peptides that can selectively bind to fibrinogen, a key player in blood coagulation.
Rational Design and Structure-Activity Relationship (SAR) Approaches
Rational design of fibrinogen-binding peptides often involves mimicking the binding sites of natural ligands. This approach leverages the known interactions between fibrinogen and its physiological partners to create synthetic peptides with similar binding properties.
A prominent strategy in peptide design is the mimicry of the Arginine-Glycine-Aspartic acid (RGD) sequence. wikipedia.org This motif is found in several extracellular matrix proteins, including fibronectin, vitronectin, and fibrinogen itself, and is recognized by integrins, a family of cell adhesion receptors. wikipedia.orgfrontiersin.org Synthetic peptides containing the RGD sequence can inhibit the binding of fibrinogen to platelets, thereby preventing platelet aggregation. The peptide Glu-His-Ile-Pro-Ala (EHIPA) is another example, designed based on the anticomplementarity hypothesis to mimic the vitronectin binding site on the fibrinogen receptor. medchemexpress.com This peptide has been shown to bind to fibrinogen and inhibit platelet adhesion. medchemexpress.com
Another important natural interaction that is mimicked is the "knob-hole" binding mechanism involved in fibrin (B1330869) polymerization. The Gly-Pro-Arg-Pro (GPRP) peptide, for instance, mimics the N-terminal sequence of the fibrin α-chain (the 'A' knob), allowing it to bind to complementary 'a' holes in the γ-nodules of fibrinogen. Similarly, the Gly-His-Arg-Pro (GHRP) peptide is derived from the fibrin β-chain's N-terminus (the 'B' knob) and binds to 'b' holes in the β-nodules of fibrinogen.
The table below summarizes key mimicked sequences and their origins.
| Mimicked Sequence/Motif | Natural Ligand/Origin | Target on Fibrinogen/Receptor | Reference |
| Arg-Gly-Asp (RGD) | Fibronectin, Vitronectin, Fibrinogen α-chain | Integrin αIIbβ3 on platelets | wikipedia.orgnih.gov |
| Glu-His-Ile-Pro-Ala (EHIPA) | Designed mimic of vitronectin binding site | Fibrinogen receptor | medchemexpress.com |
| Gly-Pro-Arg-Pro (GPRP) | N-terminus of fibrin α-chain ('A' knob) | 'a' holes in fibrinogen γ-nodules | |
| Gly-His-Arg-Pro (GHRP) | N-terminus of fibrin β-chain ('B' knob) | 'b' holes in fibrinogen β-nodules | |
| HHLGGAKQAGDV | Fibrinogen γ-chain C-terminus | Glycoprotein (B1211001) IIb-IIIa complex | nih.gov |
Incorporation of Non-Proteinogenic Amino Acids for Research Enhancement
To improve the stability and efficacy of fibrinogen-binding peptides, researchers often incorporate non-proteinogenic amino acids, which are not among the 20 standard amino acids. A key example is the use of sarcosine (B1681465) (N-methylglycine). The peptide glycyl-L-prolyl-L-arginylsarcosine has demonstrated potent inhibition of fibrin polymerization. nih.govpnas.org The inclusion of imino acids like proline and sarcosine confers resistance to enzymatic degradation by proteases, enhancing the peptide's metabolic stability. pnas.org
Design Principles for Enhanced Binding Affinity and Specificity
Enhancing the binding affinity and specificity of these peptides is a primary goal of their design. Computational methods, such as molecular docking, can help predict the binding interactions and guide the design of more effective peptides. Structure-activity relationship (SAR) studies, which systematically modify the peptide sequence and evaluate the impact on binding, are also crucial. nih.gov For example, studies have shown that tetrapeptides like Gly-Pro-Arg-Pro exhibit significantly higher fibrinogen-binding affinity than their tripeptide precursors, such as Gly-Pro-Arg. nih.gov This highlights the importance of the C-terminal proline extension for enhanced binding. The specificity of the fibrinogen γC peptide for the integrin αIIbβ3, as opposed to other integrins that bind RGD, is attributed to a higher affinity for the γC site. nih.gov
Structural Modifications and Their Impact on Biological Function
Role of Amino Acid Residues in Binding Specificity (e.g., Glu, His, Ile, Pro, Ala, Arg, Gly, Asp)
Individual amino acid residues play specific roles in the binding process. Arginine and lysine (B10760008) residues are frequently incorporated to facilitate electrostatic interactions with negatively charged domains on fibrinogen. In the EHIPA peptide, histidine and proline are essential for its binding activity. The Gly-Pro-Arg sequence is fundamental for the primary interaction in fibrin polymerization, where the free amino group of glycine (B1666218) is crucial for ionic interactions. pnas.org The negative charge of the fibrinopeptide A in fibrinogen prevents premature polymerization; its removal by thrombin exposes the N-terminus for binding. pnas.org
The table below outlines the roles of specific amino acid residues in fibrinogen-binding peptides.
| Amino Acid Residue | Peptide Sequence Example | Role in Binding | Reference |
| Arginine (Arg) | Gly-Pro-Arg -Pro | Electrostatic interactions, key for binding affinity. | nih.gov |
| Glycine (Gly) | Gly -Pro-Arg-Pro | Free amino group participates in crucial ionic interactions. | pnas.org |
| Proline (Pro) | Gly-Pro -Arg-Pro | Confers resistance to proteolysis, enhances stability, and C-terminal extension increases affinity. | nih.gov |
| Histidine (His) | Glu-His -Ile-Pro-Ala | Essential for binding in the EHIPA sequence. | |
| Aspartic Acid (Asp) | Arg-Gly-Asp | Key residue in the RGD motif for integrin binding. | nih.gov |
| Glutamic Acid (Glu) | Glu -His-Ile-Pro-Ala | Contributes to the overall structure and binding of the EHIPA peptide. | |
| Alanine (B10760859) (Ala) | Glu-His-Ile-Pro-Ala | Part of the EHIPA sequence contributing to its specific conformation. | |
| Isoleucine (Ile) | Glu-His-Ile -Pro-Ala | Contributes to the hydrophobic interactions within the EHIPA peptide. |
Influence of Peptide Conformation (e.g., β-turn, Cyclic Structures)
The three-dimensional shape of a peptide is as important as its amino acid sequence. The EHIPA sequence, for instance, adopts a specific spatial arrangement that aligns with fibrinogen's binding pockets, enhancing its specificity and affinity. Conformational studies of RGD-containing peptides have revealed that they often adopt turn-like structures, such as β-turns, which are thought to be the active conformation for receptor binding. hyo-med.ac.jp
Cyclic peptides, where the peptide backbone is cyclized, often exhibit enhanced binding affinity and specificity compared to their linear counterparts. nih.gov This is because cyclization restricts the conformational flexibility of the peptide, pre-organizing it into a bioactive conformation. diva-portal.org For example, cyclic RGD peptides have been developed that show selectivity for specific integrins. nih.govtandfonline.com Studies on cyclo[RGDRGD] have indicated that it tends to adopt a type I β-turn conformation in solution, which is believed to be important for its selectivity for the αVβ3 integrin. nih.gov The introduction of disulfide bridges to create cyclic structures can also mimic β-turn conformations and lead to enhanced antibody binding. diva-portal.org
Effects of N-terminal Modifications (e.g., Nα-methylation) and Side-Chain Protection Strategies
The engineering of fibrinogen-binding peptides often involves strategic chemical modifications to enhance their binding affinity, selectivity, and stability. Among these, N-terminal modifications, such as Nα-methylation, and the implementation of various side-chain protection strategies during synthesis are crucial for optimizing peptide function.
N-terminal Modifications: The Impact of Nα-methylation
Nα-methylation, the substitution of the amide proton at the N-terminus with a methyl group, can significantly influence the conformational properties and biological activity of peptides. ub.edu This modification has been shown to be a valuable tool in tuning the binding behavior of peptides that interact with proteins. rsc.org
Conformational Effects and Binding Affinity:
The primary effect of Nα-methylation is the restriction of the peptide's accessible conformations. rsc.org This conformational constraint can predispose the peptide for recognition by its target protein. rsc.orgchemrxiv.org By reducing the conformational flexibility, Nα-methylation can lead to faster target binding and, consequently, higher affinity. rsc.orgchemrxiv.org This increase in affinity is often driven by an increase in the energy of the unbound state and a reduction in the entropic penalty of binding. rsc.org
Research on peptides that bind to the small ubiquitin-like modifier (SUMO) protein demonstrated that Nα-methylation at specific residues can increase the peptide-protein association rate (k_on), leading to enhanced binding affinity. rsc.orgchemrxiv.org However, it is crucial to note that the position of Nα-methylation is critical; modification at some sites can abrogate binding, while at others, it can be beneficial. rsc.orgchemrxiv.org For instance, in one study, Nα-methylation of an isoleucine residue resulted in a more favorable free energy of binding, which was primarily an entropy-driven enhancement. rsc.org
The introduction of an N-methyl group can also favor a cis amide bond conformation, which is typically less stable than the trans conformation. ub.edu This can allow the peptide to adopt unique conformations that might be more complementary to the binding pocket of the target protein. ub.edu
Proteolytic Stability:
A significant advantage of Nα-methylation is the increased resistance to proteolytic degradation. nih.gov The presence of the methyl group on the peptide backbone can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo. nih.gov Studies on G protein ligands have shown that N-methyl substitutions at positions susceptible to cleavage by enzymes like trypsin can dramatically increase resistance to proteolysis. nih.gov
Research Findings on Nα-methylation:
| Modification | Peptide System | Observed Effect on Binding | Reference |
| Nα-methylation | SUMO-interacting motif (SIM) peptides | Increased association rate (k_on) and affinity at specific sites. | rsc.orgchemrxiv.org |
| Nα-methylation | G protein ligands | Enhanced binding affinity for N-Me-K substitution. | nih.gov |
| Nα-methylation | Integrin binding peptides | Contributed to nanomolar potency of the best inhibitors of fibrinogen binding to αIIbβ3 integrin. | pnas.orgnih.gov |
Side-Chain Protection Strategies in Peptide Synthesis
Common Protecting Groups and Their Removal:
The most common strategy in SPPS is the Fmoc/tBu approach, where the Nα-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups like tert-butyl (tBu). nih.gov
Arginine: The guanidinium (B1211019) group of arginine is often protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. rsc.org
Lysine: The ε-amino group of lysine is commonly protected by the tert-butyloxycarbonyl (Boc) group. openaccesspub.org
Aspartic Acid: The side-chain carboxyl group of aspartic acid is typically protected as a tert-butyl ester (OtBu). nih.gov
Cysteine: The thiol group of cysteine is frequently protected with a trityl (Trt) group. nih.gov
Final deprotection and cleavage of the peptide from the resin are often achieved using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). ubc.ca Scavengers are added to this cocktail to quench reactive carbocations generated during the cleavage of tBu-based protecting groups, thus preventing modification of sensitive residues like tryptophan and tyrosine. rsc.org
Challenges and Advanced Strategies:
While the standard Fmoc/tBu strategy is widely used, it is not without its challenges. For instance, aspartimide formation can be a significant side reaction, particularly in sequences containing -Asp-Gly- or -Asp-Asn-. nih.gov The choice of a bulkier protecting group for the aspartyl side chain can mitigate this issue. nih.gov
To improve the sustainability and efficiency of peptide synthesis, minimal-protection strategies are being explored. rsc.org This involves the use of side-chain unprotected arginine and histidine in combination with specific coupling reagents that can selectively activate the α-carboxyl group without affecting the side chain. rsc.org
Another innovative approach involves using host-guest chemistry for side-chain protection. For example, the 18-crown-6 (B118740) molecule has been used to protect the ε-amino group of lysine through non-covalent interactions, simplifying the synthesis and reducing the need for organic solvents. openaccesspub.org
Impact on Fibrinogen-Binding Peptide Synthesis:
The synthesis of potent fibrinogen-binding peptides, such as those containing the Arg-Gly-Asp (RGD) sequence, relies heavily on effective side-chain protection. nih.govacs.org For instance, in the synthesis of the tetrapeptide Gly-Pro-Arg-Pro, a potent fibrin polymerization inhibitor, Boc-protected proline is anchored to the resin, and subsequent couplings use Boc-amino acids with appropriate side-chain protection, such as nitroarginine (B1678959) for arginine. The nitro group is later reduced to the guanidinium group.
The careful selection and application of side-chain protecting groups are essential for the successful synthesis of high-purity fibrinogen-binding peptides with the desired biological activity.
Synthetic and Analytical Methodologies in Fibrinogen Binding Peptide Research
Peptide Synthesis Techniques for Research Scale
The creation of fibrinogen-binding peptides for research purposes predominantly utilizes a stepwise assembly of amino acids on a solid support. This approach facilitates the purification process by allowing for the simple removal of excess reagents and byproducts through washing. conceptlifesciences.com
Solid-Phase Peptide Synthesis (SPPS) (e.g., Merrifield, Fmoc/tBu Chemistry)
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, is the standard method for producing synthetic peptides. csic.esiris-biotech.de This process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. conceptlifesciences.comthermofisher.com
Two primary chemical strategies govern SPPS: Boc/Bzl and Fmoc/tBu. iris-biotech.de The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely favored for its milder reaction conditions compared to the Boc (tert-butyloxycarbonyl) strategy, which often requires the use of harsh and hazardous acids like hydrofluoric acid (HF). iris-biotech.decsic.es In Fmoc/tBu chemistry, the N-terminus of the growing peptide chain is protected by the base-labile Fmoc group, which is removed by a base, typically piperidine. iris-biotech.decsic.es The side chains of the amino acids are protected by acid-labile groups like tert-butyl (tBu), which are stable to the basic conditions used for Fmoc removal. iris-biotech.decsic.es This orthogonality of protecting groups allows for selective deprotection and is a key advantage of the Fmoc/tBu strategy. csic.esbachem.com
Resin Selection and Amino Acid Coupling Procedures
The choice of resin is a critical first step in SPPS. Polystyrene (PS) resins, often cross-linked with divinylbenzene (B73037) (DVB), are commonly used. csic.esiris-biotech.de The properties of the resin, such as bead size and swelling capacity, influence reaction kinetics. iris-biotech.de For peptides intended to have a C-terminal amide, resins like Rink Amide are employed. wpmucdn.compeptide.com The loading of the resin, which refers to the amount of the initial amino acid attached per gram of resin, is another important consideration. iris-biotech.de
The coupling of each subsequent amino acid to the deprotected N-terminus of the resin-bound peptide is a critical step. This is typically achieved using activating reagents that facilitate the formation of the amide (peptide) bond. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with additives like OxymaPure. acs.org
Peptide Cleavage and Deprotection Protocols Utilizing Trifluoroacetic Acid (TFA)
Once the desired peptide sequence is assembled on the solid support, it must be cleaved from the resin and the side-chain protecting groups must be removed. In Fmoc/tBu-based SPPS, this is accomplished in a single step using a strong acid, most commonly Trifluoroacetic Acid (TFA). csic.eswpmucdn.com
The cleavage process involves treating the peptide-resin with a "cleavage cocktail" that has TFA as its main component. wpmucdn.comwpmucdn.com This cocktail also contains "scavengers" to trap the reactive carbocations that are generated during the removal of the acid-labile side-chain protecting groups. wpmucdn.com The choice of scavengers depends on the amino acid composition of the peptide. wpmucdn.comthermofisher.com For instance, water and triisopropylsilane (B1312306) (TIS) are common scavengers. acs.org For peptides containing sensitive residues like cysteine, methionine, or tryptophan, specific scavengers are necessary to prevent side reactions. wpmucdn.com
After treatment with the TFA cocktail, the crude peptide is typically precipitated from the solution by adding cold diethyl ether. wpmucdn.com The resulting peptide pellet is then washed multiple times with cold ether to remove the TFA and scavengers. wpmucdn.compeptide.com
Automated and Manual Synthesis Methods
SPPS can be performed either manually or using automated synthesizers. nih.govcsbio.com Manual synthesis, while requiring more hands-on time, can be cost-effective and allows for close monitoring of each step. nih.gov However, the repetitive nature of the washing and deprotection cycles makes it labor-intensive. csbio.com
Automated peptide synthesizers offer significant advantages in terms of speed, efficiency, and reduced hands-on time. conceptlifesciences.comaurorabiomed.com These instruments can perform all the steps of SPPS, including deprotection, washing, and coupling, in a pre-programmed sequence, allowing for unattended synthesis of peptides. csbio.com This automation greatly increases throughput and reproducibility. conceptlifesciences.comaurorabiomed.com
Purification and Structural Characterization Protocols
Following cleavage from the resin, the crude peptide product is a mixture containing the desired peptide along with truncated or modified sequences. Therefore, a robust purification step is essential to obtain a highly pure fibrinogen-binding peptide for research.
Chromatographic Purification Techniques (e.g., Reverse-Phase HPLC with TFA gradients)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the purification of synthetic peptides. interchim.comsigmaaldrich.comnih.gov This method separates molecules based on their hydrophobicity. sigmaaldrich.com The crude peptide is dissolved in a suitable solvent and injected onto a column packed with a nonpolar stationary phase, typically silica-based materials with bonded alkyl chains (e.g., C18). peptide.comsigmaaldrich.com
The separation is achieved by eluting the peptides from the column with a gradient of increasing organic solvent concentration, usually acetonitrile (B52724), in an aqueous mobile phase. interchim.comnih.gov Trifluoroacetic acid (TFA) is a crucial component of the mobile phase, typically at a concentration of 0.1%. peptide.cominterchim.com TFA serves two main purposes: it acts as an ion-pairing agent and maintains a low pH. interchim.comwaters.com As an ion-pairing agent, TFA interacts with the basic residues of the peptide, neutralizing their charge and increasing their retention on the hydrophobic stationary phase, which leads to sharper peaks and better separation. waters.com The low pH also ensures that the acidic residues are protonated, further enhancing hydrophobic interactions. waters.com
The gradient of acetonitrile is carefully controlled to elute the peptides based on their hydrophobicity, with more hydrophobic peptides eluting at higher acetonitrile concentrations. interchim.com Fractions are collected as the peptides elute from the column, and those containing the pure target peptide are pooled and lyophilized to obtain the final product. peptide.com The purity of the final peptide is typically assessed by analytical RP-HPLC and its identity is confirmed by mass spectrometry. peptide.com
Amino Acid Analysis for Compositional Verification
Amino acid analysis is a cornerstone technique for verifying the composition of synthetically produced peptides, such as Fibrinogen-Binding Peptide TFA. This method confirms that the correct amino acids are present in the expected ratios, providing a fundamental quality control check. tamu.edutamu.edu The process typically involves the complete hydrolysis of the peptide into its individual amino acid constituents. tamu.edutamu.edu These amino acids are then separated, identified, and quantified, most commonly using high-performance liquid chromatography (HPLC). tamu.edutamu.edu
The general workflow for amino acid analysis of a synthetic peptide involves:
Hydrolysis: The peptide is broken down into its constituent amino acids, usually by acid hydrolysis.
Derivatization: The amino acids are chemically modified to allow for sensitive detection. A common derivatizing agent is phenyl isothiocyanate (PITC). creative-proteomics.com
Chromatographic Separation: The derivatized amino acids are separated using HPLC. tamu.educreative-proteomics.com
Detection and Quantification: As the amino acids elute from the HPLC column, they are detected (e.g., by UV absorbance) and their quantities are determined by comparing them to known standards. tamu.edu
For purified peptides, amino acid analysis can achieve high accuracy, with recoveries of better than 5%. nih.gov This level of precision is crucial for confirming the integrity of a synthetic peptide preparation. nih.gov It is a valuable tool for qualifying synthetic peptides by comparing the experimentally determined mole percent of each amino acid to the theoretical percentages calculated from the known sequence. tamu.edu
Mass Spectrometry for Molecular Weight and Sequence Confirmation
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of peptides, providing precise information on molecular weight and confirming the amino acid sequence. ub.edunih.gov This powerful tool measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the accurate determination of a peptide's molecular mass. ub.eduucsf.edu
Two common ionization techniques used for peptide analysis are:
Matrix-Assisted Laser Desorption/Ionization (MALDI): This method is well-suited for determining the molecular weight of intact peptides. creative-proteomics.com
Electrospray Ionization (ESI): Often coupled with liquid chromatography (LC-MS), ESI is highly effective for analyzing peptide mixtures and for sequencing. ub.educreative-proteomics.com
Tandem mass spectrometry (MS/MS) is employed for sequence confirmation. creative-proteomics.com In this approach, a specific peptide ion is selected, fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides detailed sequence information, which can be used to verify the primary structure of the synthetic peptide. creative-proteomics.comthermofisher.com De novo sequencing, which determines the amino acid sequence without prior knowledge, is also possible with advanced MS techniques. nih.gov The accuracy of mass determination is a key advantage of MS, with modern instruments capable of achieving mass accuracy of less than 10 ppm, which is critical for confident identification and characterization of peptides. ub.eduucsf.edu
Spectroscopic Methods for Secondary Structure Elucidation (e.g., Circular Dichroism, NMR Spectroscopy)
Spectroscopic techniques are vital for understanding the three-dimensional conformation of peptides, particularly their secondary structure. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful methods used for this purpose. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides more detailed, residue-specific structural information. By analyzing the chemical shifts and nuclear Overhauser effects (NOEs) in the NMR spectrum, it is possible to determine the conformation of individual amino acid residues within the peptide. nih.gov While traditionally CD has been the primary method for secondary structure analysis, NMR is increasingly used in conjunction with CD to provide a more comprehensive picture of peptide structure. nih.gov For smaller, linear peptides that may not have a stable tertiary structure, NMR can be particularly insightful. nih.gov
Quantitative Assessment of Binding and Biological Activity in Research Settings
Fibrin (B1330869) Monomer Reaggregation Assays
Fibrin monomer reaggregation assays are used to directly assess the ability of a compound to inhibit the polymerization of fibrin, a critical step in blood clot formation. nih.gov These assays provide direct evidence of the anticoagulant activity of substances like fibrinogen-binding peptides. fda.govnih.gov
In a typical assay, fibrin monomers are prepared from purified fibrinogen by treatment with thrombin. The thrombin is then neutralized, and the ability of the fibrin monomers to reaggregate into a fibrin clot is monitored, often by measuring the change in turbidity or light scattering over time. pnas.org The inhibitory effect of a peptide is determined by its ability to slow down or prevent this reaggregation process. nih.gov For example, the tetrapeptide Gly-Pro-Arg-Pro has been shown to be a potent inhibitor of fibrin polymerization in such assays. nih.govpnas.org The concentration of the peptide required to achieve a certain level of inhibition provides a quantitative measure of its anticoagulant potency. ahajournals.org
In Vitro Platelet Aggregation and Adhesion Inhibition Studies
The ability of fibrinogen-binding peptides to interfere with platelet function is a key aspect of their potential antithrombotic activity. In vitro platelet aggregation and adhesion assays are used to quantify this effect.
Platelet Aggregation Assays: These assays measure the ability of a peptide to inhibit the clumping of platelets induced by agonists such as ADP, collagen, or thrombin. nih.govcambridge.org Platelet-rich plasma (PRP) is typically used, and aggregation is monitored by light transmission aggregometry. As platelets aggregate, the turbidity of the plasma decreases, allowing for the quantification of the extent and rate of aggregation. The concentration of the peptide that causes a 50% reduction in aggregation (IC50) is a common metric used to express its inhibitory potency. ahajournals.org For instance, the tetrapeptide Gly-Pro-Arg-Pro has been demonstrated to abolish ADP-induced platelet aggregation. nih.gov
Platelet Adhesion Assays: These studies assess the ability of a peptide to prevent platelets from adhering to surfaces coated with fibrinogen or other extracellular matrix proteins. This can be studied under static conditions or, more physiologically, under flow conditions using a parallel-plate flow chamber to mimic blood flow in vessels.
Surface Plasmon Resonance (SPR) and Fluorescence Equilibrium Binding for Binding Kinetics (KD)
Determining the binding affinity and kinetics of a peptide to its target is crucial for understanding its mechanism of action. Surface Plasmon Resonance (SPR) and fluorescence-based techniques are widely used for this purpose.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time measurement of biomolecular interactions. nih.govportlandpress.com In a typical SPR experiment to study peptide-fibrinogen binding, fibrinogen (the ligand) is immobilized on a sensor chip surface. nih.gov The fibrinogen-binding peptide (the analyte) is then flowed over the surface at various concentrations. nih.gov The binding of the peptide to the immobilized fibrinogen causes a change in the refractive index at the sensor surface, which is detected as a response signal. iss.itkactusbio.com
By analyzing the association and dissociation phases of the binding curves, key kinetic parameters can be determined:
Association rate constant (ka): Describes the rate at which the peptide binds to fibrinogen. kactusbio.com
Dissociation rate constant (kd): Describes the rate at which the peptide dissociates from fibrinogen. kactusbio.com
Equilibrium dissociation constant (KD): Calculated as the ratio of kd/ka, the KD value represents the affinity of the interaction, with lower KD values indicating stronger binding. kactusbio.com
SPR can be used to determine the affinity of interactions ranging from millimolar to nanomolar. nih.gov
Fluorescence Equilibrium Binding: This method relies on a change in a fluorescence property (such as intensity or anisotropy) upon binding of a fluorescently labeled peptide to its target protein. researchgate.netresearchgate.net To determine the equilibrium dissociation constant (KD), a fixed concentration of the labeled peptide is incubated with varying concentrations of the target protein (or vice versa) until equilibrium is reached. researchgate.netnih.gov The change in the fluorescence signal is then plotted against the concentration of the titrant, and the data is fitted to a binding equation to calculate the KD. researchgate.netresearchgate.net This technique is particularly useful for studying interactions in solution. ncs-conference.org
Enzymatic Hydrolysis Kinetic Analysis (e.g., Thrombin-Peptide Interactions)
The enzymatic hydrolysis of fibrinogen-binding peptides, particularly through the action of serine proteases like thrombin, is a critical area of study for understanding the molecular mechanisms of blood coagulation. Kinetic analysis of these interactions provides quantitative insights into the efficiency and specificity of peptide bond cleavage, which is fundamental to processes such as the conversion of fibrinogen to fibrin and the activation of Factor XIII.
Thrombin's role extends beyond cleaving fibrinogen; it also activates Factor XIII by hydrolyzing the R37−G38 peptide bond in the Factor XIII activation peptide (AP). acs.orgacs.org Research into the kinetics of this process often utilizes synthetic peptides that mimic segments of fibrinogen or Factor XIII to determine key kinetic parameters. High-Performance Liquid Chromatography (HPLC) is a common method for these kinetic studies, allowing for the precise measurement of substrate cleavage over time. acs.orgacs.org
Kinetic constants, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), are determined to characterize the enzyme-substrate interaction. Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km serves as a measure of the enzyme's catalytic efficiency.
Studies have shown that specific amino acid residues and modifications significantly influence these kinetic parameters. For instance, the phosphorylation of Serine-3 in the Fibrinogen Aα chain enhances binding to thrombin, lowering the Km for hydrolysis. acs.org Similarly, mutations in the Factor XIII activation peptide, such as V34L, can lead to improvements in both Km and kcat, indicating a more efficient activation process. acs.org The analysis of such interactions reveals that the Factor XIII activation peptide may bind to thrombin in a manner more analogous to the thrombin receptor PAR1 than to fibrinogen Aα. acs.org
The hydrolysis process can be monitored by various techniques. Gel-penetrating chromatography (GPC) has been used to track the change in molecular weight of proteins like fibrinogen and collagen during thrombin hydrolysis. mdpi.com Such analysis shows that fibrinogen is hydrolyzed by thrombin, leading to the formation of smaller oligomeric peptides. mdpi.com
Table 1: Kinetic Parameters for Thrombin-Catalyzed Hydrolysis of Factor XIII Activation Peptide Variants
This table presents kinetic constants determined from HPLC-based assays. The data illustrates how specific amino acid substitutions in synthetic peptides mimicking the Factor XIII activation peptide affect the efficiency of thrombin cleavage. Errors represent the standard error of the mean (SEM).
| Peptide Sequence | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| FXIII AP (28-41) | 13 ± 2 | 11.0 ± 0.5 | 8.5 x 10⁵ |
| FXIII AP (28-41) V34L | 8 ± 1 | 21.0 ± 0.9 | 2.6 x 10⁶ |
| FXIII AP (28-41) V29F | 4.0 ± 0.9 | 10.0 ± 0.4 | 2.5 x 10⁶ |
| FXIII AP (28-41) V29F V34L | 2.0 ± 0.4 | 19.0 ± 0.7 | 9.5 x 10⁶ |
Data sourced from studies on Factor XIII activation peptide hydrolysis. acs.org
Cellulose-Bound Peptide Arrays for Epitope Mapping (e.g., SPOT Synthesis)
Cellulose-bound peptide arrays are a powerful high-throughput tool for investigating protein-protein interactions, with a primary application in the epitope mapping of antibodies that bind to fibrinogen and its related peptides. jpt.com The SPOT synthesis technique is a cornerstone of this methodology, enabling the rapid and cost-effective parallel synthesis of hundreds to thousands of peptides directly onto a cellulose (B213188) membrane support. jpt.comzu.edu.pk
The process begins with the functionalization of the cellulose membrane, typically by introducing amino groups, often with a spacer molecule to distance the synthesized peptides from the membrane surface. nottingham.ac.uk This spacing improves the accessibility of the peptides for interaction with target proteins. nottingham.ac.uk Peptide synthesis then proceeds using standard solid-phase peptide synthesis protocols, commonly employing Fmoc-/tBu-chemistry. nottingham.ac.uk Each "spot" on the membrane functions as an individual reaction vessel, allowing for the creation of a defined array of unique peptide sequences. nottingham.ac.uk A significant advantage of this chemical synthesis is the ability to incorporate unnatural or D-amino acids, expanding the scope of interaction studies. nottingham.ac.uk
For epitope mapping, a series of overlapping peptides derived from the sequence of a target protein, such as a fibrinogen chain, is synthesized. jpt.com The array is then incubated with a solution containing the antibody or protein of interest. Binding events are detected directly on the membrane, often using methods analogous to a standard ELISA, such as enzyme-labeled primary or secondary antibodies. jpt.comjpt.com This approach is highly effective for identifying the linear amino acid sequences (linear epitopes) that are recognized by an antibody. jpt.com
The technique can also provide insights into discontinuous epitopes, where amino acids that are separated in the primary sequence are brought together in the folded protein to form a composite binding site. jpt.com While individual peptides from these regions may show low affinity, their collective binding can be detected. jpt.com Furthermore, substitutional or truncation analyses can be performed, where specific amino acids within a mapped epitope are systematically replaced or removed to identify the key residues critical for the binding interaction. jpt.com
Table 2: Example of Epitope Mapping using a SPOT-Synthesized Peptide Array
This table illustrates a hypothetical result from an epitope mapping experiment for an antibody against a fibrinogen fragment. Overlapping 12-mer peptides from the protein sequence are synthesized, and their reactivity with the antibody is measured and scored.
| Spot # | Peptide Sequence | Antibody Binding Signal (Arbitrary Units) | Interpretation |
| 1 | ADSGEGDFLAEG | 5 | Low/No Binding |
| 2 | SGEGDFLAEGGG | 10 | Low/No Binding |
| 3 | EGDFLAEGGGVR | 85 | Strong Binding |
| 4 | DFLAEGGGVRGP | 92 | Strong Binding |
| 5 | LAEGGGVRGPRV | 95 | Strongest Binding |
| 6 | EGGGVRGPRVVE | 45 | Moderate Binding |
| 7 | GGVRGPRVVERH | 8 | Low/No Binding |
Based on these results, the core epitope recognized by the antibody can be localized to the sequence AEGGGVRGPR. The strongest signal is observed with the peptide LAEGGGVRGPRV.
Advanced Research Applications of Fibrinogen Binding Peptides
Probes for Investigating Biological Pathways and Protein-Protein Interactions
Fibrinogen-binding peptides, including Fibrinogen-Binding Peptide TFA, serve as powerful probes for dissecting intricate biological pathways and protein-protein interactions. Their ability to specifically target fibrinogen allows researchers to modulate and study processes where this protein plays a central role.
Studying Fibrinogen-Integrin Axis in Cellular Processes
The interaction between fibrinogen and integrins, a family of cell adhesion receptors, is crucial for numerous cellular processes, including platelet aggregation, leukocyte migration, and cell adhesion. nih.govahajournals.orgashpublications.org this compound, by binding to fibrinogen, can interfere with its interaction with integrin receptors like αIIbβ3 on platelets and αMβ2 on leukocytes. medchemexpress.commedchemexpress.commedchemexpress.comnih.govahajournals.org This allows researchers to study the consequences of disrupting the fibrinogen-integrin axis.
For instance, studies using peptides that block fibrinogen binding have provided insights into the "outside-in" signaling pathways of integrin αIIbβ3. ashpublications.org When fibrinogen binds to αIIbβ3, it triggers a cascade of intracellular signals that are essential for platelet function. ashpublications.org By using peptides to inhibit this binding, researchers can investigate the specific roles of different signaling molecules and pathways. ahajournals.org Furthermore, peptides that mimic specific binding sites on fibrinogen, such as the P1 and P2 recognition peptides for αMβ2, have been used to demonstrate that these sites can independently support leukocyte migration. nih.govsemanticscholar.org
| Integrin | Cell Type | Function in Fibrinogen Interaction | Research Application of Peptides |
| αIIbβ3 | Platelets | Platelet aggregation and adhesion. ahajournals.orgashpublications.org | Studying inside-out and outside-in signaling pathways. ahajournals.orgashpublications.org |
| αMβ2 (Mac-1) | Leukocytes | Leukocyte migration and inflammation. nih.govsemanticscholar.org | Investigating the role of specific fibrinogen domains in chemotaxis. nih.govsemanticscholar.org |
| α5β1 | Various | Fibronectin fibrillogenesis. biologists.com | Probing the mechanics of cell-matrix adhesion. nih.gov |
Analysis of Coagulation Cascade Regulation and Components
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. researchgate.net Fibrinogen is the direct precursor to fibrin, the primary component of these clots. google.com Fibrinogen-binding peptides are instrumental in studying the regulation of this cascade and the function of its various components.
Peptides that prevent fibrin polymerization are used to study the structural requirements for clot formation. acs.org For example, synthetic peptides corresponding to the N-termini of the fibrin α and β chains can bind to fibrinogen and inhibit its conversion to fibrin, providing a means to investigate the polymerization process. ismrm.org Additionally, peptides derived from proteins involved in the coagulation cascade have been explored for their potential to modulate processes like angiogenesis. researchgate.net By studying how these peptides interact with components of the coagulation system, researchers can gain a better understanding of the intricate balance between coagulation and other physiological processes. researchgate.netdiva-portal.org
Exploration of Extracellular Matrix Dynamics and Role of Fibrin
The extracellular matrix (ECM) is a dynamic network of proteins and polysaccharides that provides structural support to tissues and regulates cellular behavior. biologists.comahajournals.org Fibrin, formed from fibrinogen during wound healing, serves as a provisional ECM scaffold. nih.govgoogle.com Fibrinogen-binding peptides are valuable tools for exploring the dynamics of the ECM and the specific role of fibrin.
In tissue engineering, fibrin gels are used to create scaffolds for tissue regeneration. google.com Fibrin-binding peptides can be used to modify these gels, for instance, by incorporating growth factors or other bioactive molecules to promote tissue repair. google.com Furthermore, understanding how cells interact with and remodel the fibrin matrix is crucial. Studies have shown that the stiffness of fibrin fibrils can influence the lifetime of cell adhesions, and peptides can be used to probe these mechanical interactions. nih.gov By observing how cells respond to fibrin matrices modified with specific peptides, researchers can gain insights into the mechanisms of cell migration and tissue remodeling. biologists.comnih.gov
Tools in Biomedical Imaging Research
The specificity of fibrinogen-binding peptides for fibrin, which is abundant in blood clots but absent in circulating blood, makes them excellent candidates for developing targeted imaging agents. nih.govahajournals.org These agents can be used to visualize thrombi and other pathological conditions where fibrin deposition occurs.
Development of Labeled Peptides for Fluorescence Imaging in Research Models
Fibrinogen-binding peptides can be labeled with fluorescent dyes to create probes for fluorescence imaging. nih.gov These probes allow for the real-time visualization of fibrin formation and clot dynamics in research models. nih.govresearchgate.net
A notable example is the development of a FITC-linked Fibrin-Binding Peptide (FFBP). nih.govresearchgate.net This peptide has been shown to specifically stain fibrin networks, allowing for high-resolution imaging of clot structure using confocal microscopy. nih.govresearchgate.net Unlike pre-labeled fibrinogen, which can only be incorporated into forming clots, FFBP can be used to stain already-formed fibrin, offering greater flexibility in experimental design. researchgate.net These fluorescently labeled peptides have been used to study the influence of various blood components, such as red blood cells and platelets, on the architecture of the fibrin network. nih.govresearchgate.net
| Fluorophore | Peptide | Application | Key Finding |
| Fluorescein isothiocyanate (FITC) | Fibrin-Binding Peptide | Real-time confocal microscopy of clot formation. nih.govresearchgate.net | Allows for visualization of both forming and pre-formed fibrin networks. nih.govresearchgate.net |
| Alexa Fluor 647 | Fibrinogen | Flow cytometry to identify activated platelets. thermofisher.com | Differentiates activated from unactivated platelets. thermofisher.com |
| Near-infrared (NIR) dye | Fibrinogen | Intraoperative fluorescence imaging of nerve regeneration. researchgate.net | Enables monitoring of fibrin dynamics in nerve guidance conduits. researchgate.net |
Conjugation Strategies for MRI Contrast Agents in Pre-clinical Imaging
For magnetic resonance imaging (MRI), fibrinogen-binding peptides can be conjugated to contrast agents, typically containing gadolinium (Gd), to enhance the visibility of thrombi. ahajournals.orgresearchgate.net These peptide-based contrast agents offer the potential for direct and specific imaging of blood clots in vivo. ahajournals.org
Several strategies have been employed to conjugate fibrin-binding peptides with MRI contrast agents. One approach involves attaching multiple Gd-chelates to a single peptide to increase the signal enhancement. nih.govahajournals.org For example, the contrast agent EP-2104R consists of a fibrin-binding peptide linked to four gadolinium molecules. ahajournals.org This agent has been successfully used in swine models to image coronary thrombus and in-stent thrombosis. ahajournals.org Another strategy involves creating bivalent agents with two fibrin-binding peptides to potentially increase affinity and avidity for the target. researchgate.net These advanced contrast agents have demonstrated the feasibility of non-invasively imaging both acute and subacute thrombosis in animal models. ahajournals.org
| Contrast Agent | Peptide Moiety | Imaging Target | Animal Model |
| EP-2104R | Fibrin-binding peptide | Coronary thrombus, in-stent thrombosis. ahajournals.org | Swine. ahajournals.org |
| EP-1873 | Fibrin-binding peptide derivative | Acute and subacute thrombosis. ahajournals.org | Rabbit. ahajournals.org |
| Gd-F | Fibrin-targeting peptide | Tumor characterization. researchgate.net | Mouse. researchgate.net |
| CLT1-(Gd-DTPA) | CLT1 peptide | Fibrin-fibronectin complexes in tumors. nih.gov | Mouse. nih.gov |
| Gd-chelate-GPRPP | Gly-Pro-Arg-Pro-Pro | Thrombus. ismrm.org | Rat. ismrm.org |
Visualization of Fibrin Networks in Real-Time Confocal Microscopy Studies
Fibrinogen-binding peptides, particularly when conjugated with fluorophores, serve as powerful tools for the real-time visualization of fibrin network formation. A notable example is a FITC-linked Fibrin-Binding Peptide (FFBP), which has been developed and utilized in conjunction with live confocal microscopy to observe the dynamics of coagulation. nih.govnih.gov This method offers significant advantages over traditional techniques that rely on pre-labeled fibrinogen. nih.govjctres.com
The primary drawback of using pre-labeled fibrinogen is the inability to stain and visualize fibrin networks after they have already formed. nih.govnih.gov FFBP overcomes this limitation, as it can be added to a sample to stain existing fibrin structures, providing greater flexibility in experimental design. nih.gov Studies have demonstrated that fibrin stained with FFBP shows a clear overlap with fibrin visualized using Alexa Fluor 647-labeled fibrinogen, confirming its specificity. nih.govjctres.com The use of FFBP allows for high-resolution imaging, to the extent that even single fibrin fibers can be visualized as they form and incorporate into the growing clot structure. nih.govresearchgate.net This approach has been successfully applied to visualize fibrin formation in human plasma under both static and simulated flow conditions. nih.govnih.gov The intensity of the fibrin network visualized with FFBP correlates with the concentration of fibrinogen, demonstrating its utility in assessing clot density. nih.gov
| Feature | FITC-Fibrin-Binding Peptide (FFBP) | Pre-labeled Fibrinogen |
| Staining Capability | Can stain fibrin networks both during and after formation. nih.govnih.gov | Must be incorporated into the clot as it forms. researchgate.net |
| Experimental Flexibility | High; allows for post-formation analysis. nih.gov | Low; requires presence before coagulation begins. nih.gov |
| Application | Universal tool for live fibrin visualization under static and flow conditions. researchgate.netresearchgate.net | Commonly used but with limitations for post-event studies. jctres.com |
| Visualization Detail | Enables visualization of single fibrin fibers in real-time. nih.gov | Visualizes the overall fibrin structure. jctres.com |
Role in Mechanistic Disease Model Studies
Investigating Thrombotic Mechanisms in Animal Models (conceptual)
Fibrinogen-binding peptides are conceptually vital for the in-vivo investigation of thrombotic mechanisms in animal models. A widely used model is the ferric chloride (FeCl₃)-induced thrombosis model, typically in mice, where the chemical is applied to a blood vessel like the jugular vein to induce injury and subsequent thrombus formation. jctres.comnih.gov
In this context, a fibrin-binding peptide conjugated to a near-infrared fluorophore or another imaging agent can be intravenously administered. researchgate.netnih.gov As the thrombus forms at the site of injury, the labeled peptide specifically binds to the newly generated fibrin. This allows for real-time imaging of thrombus development, stability, and dissolution using techniques like intravital fluorescence microscopy. researchgate.netnih.gov By observing these processes live, researchers can gain mechanistic insights into how various genetic factors, pro-thrombotic conditions, or therapeutic interventions affect the dynamics of clot formation and resolution within a living organism. Peptides such as the pentapeptide Gly-Pro-Arg-Pro-Pro (GPRPP) have been identified as highly avid fibrin-binding agents suitable for such imaging applications. nih.gov
Analyzing Fibrinogen's Role in Neurodegenerative Disease Models (e.g., Aβ peptide interactions)
There is increasing evidence for vascular contributions to neurodegenerative conditions like Alzheimer's disease (AD), with a specific focus on the interaction between the β-amyloid (Aβ) peptide and fibrinogen. nih.govnih.gov Fibrin deposits are often found in the brains of AD patients, co-localizing with areas of neuronal damage. nih.gov
Research has shown that Aβ peptide binds directly and specifically to fibrinogen, which has significant pathological consequences. nih.gov This interaction induces structural changes in fibrinogen, causing it to oligomerize and form abnormal fibrin clots that are highly resistant to degradation by fibrinolytic enzymes like plasmin. nih.govnih.gov These persistent micro-clots can lead to vascular deficits, reduced cerebral blood flow, inflammation, and disruption of the blood-brain barrier, all of which are pathologies observed in AD. nih.govnih.gov Fibrinogen-binding peptides can be used as research tools in this area to probe and potentially modulate the Aβ-fibrinogen interaction. They could help in studying the specific binding sites and understanding the conformational changes that lead to pathological clot formation in AD models.
| Interacting Molecules | Binding Affinity (Kd) | Pathological Consequence |
| Aβ42 and Fibrinogen | 26.3 ± 6.7 nM nih.gov | Induces fibrinogen oligomerization. nih.gov |
| Aβ and Fibrinogen | Not specified | Formation of structurally abnormal and degradation-resistant fibrin clots. nih.govnih.gov |
An inhibitor of the Aβ-fibrinogen interaction, RU-505, has been identified, demonstrating the therapeutic potential of targeting this pathological binding. medchemexpress.com
Exploring Pathogen-Host Interactions Mediated by Fibrinogen Binding
Many bacterial pathogens have evolved mechanisms to bind host fibrinogen as a strategy for immune evasion and to promote infection. nih.gov Fibrinogen binding can facilitate bacterial aggregation, biofilm formation, and resistance to phagocytosis by host immune cells. nih.govacs.org
A key example is found in Staphylococcus species. Staphylococcus pseudintermedius, a canine pathogen, produces a surface protein called SpsL which binds with high affinity and specificity to canine fibrinogen. nih.gov This host-specialized interaction is crucial for the bacteria's ability to form biofilms and resist being engulfed by neutrophils. nih.gov Similarly, Staphylococcus aureus expresses fibrinogen-binding proteins, such as clumping factor A (ClfA) and clumping factor B (ClfB), which mediate adherence and can contribute to abscess formation by creating a fibrin shield around the bacteria. nih.govacs.org These bacterial proteins often target specific regions of the fibrinogen molecule, such as the α-chain or γ-chain. nih.gov
Fibrinogen-binding peptides can be employed in research to dissect these interactions. They can be used in competitive binding assays to identify the specific domains on fibrinogen that pathogens target. Furthermore, they could be used to explore whether blocking the pathogen-fibrinogen interaction can inhibit biofilm formation or restore susceptibility to host immune defenses, providing a conceptual basis for novel anti-virulence strategies.
Applications in Plasma Protein Purification and Characterization
Affinity Chromatography Protocols for Fibrinogen Isolation
Fibrinogen-binding peptides are highly effective ligands for the purification of fibrinogen from complex biological fluids like plasma using affinity chromatography. mdpi.comgoogle.com This method offers a more rapid and efficient alternative to traditional precipitation techniques. mdpi.com
A novel affinity column has been developed using a synthetic peptide that mimics fibrin's knob 'A' sequence, which binds to the 'a' hole in fibrinogen. mdpi.com The specific peptide sequence GPRPFPAWK, which was selected based on its low dissociation constant, is coupled to a solid support matrix like NHS-activated Sepharose beads to create the affinity column. mdpi.com Plasma or another fibrinogen-containing solution is passed over the column, allowing the fibrinogen to bind specifically to the peptide ligand while other proteins are washed away. The bound fibrinogen is then eluted from the column. This peptide-based affinity method has been shown to successfully purify 50–75% of the fibrinogen present in human plasma. mdpi.com
| Parameter | Description |
| Peptide Ligand | GPRPFPAWK (A fibrin knob 'A'-mimic peptide). mdpi.com |
| Solid Support | NHS-activated Sepharose beads. mdpi.com |
| Loading Buffer | 20 mM HEPES, 20 mM CaCl₂, 150 mM NaCl, pH 7.4. mdpi.com |
| Flow Rate (Loading) | 0.3 mL/min. mdpi.com |
| Elution | The specific elution buffer is not detailed in the provided search results, but typically involves changing pH or ionic strength to disrupt the peptide-protein interaction. |
| Purification Yield | 50-75% of fibrinogen from human plasma. mdpi.com |
Characterization of Fibrinogen-Binding Proteins and Complexes
Fibrinogen-binding peptides, including this compound, serve as critical tools in advanced research for the identification and detailed characterization of proteins and macromolecular complexes that interact with fibrinogen. These synthetic peptides allow researchers to dissect molecular interactions, map binding domains, and isolate novel binding partners, thereby illuminating the complex role of fibrinogen in various physiological and pathological processes.
One of the primary applications of these peptides is in affinity-based purification. Synthetic peptide ligands designed to mimic specific fibrinogen sequences or binding motifs can be immobilized on a solid support to create an affinity chromatography resin. An example is the peptide ligand Phe-Leu-Leu-Val-Pro-Leu (FLLVPL), which was identified from a combinatorial library and used to develop an affinity resin for purifying fibrinogen itself. nih.gov This principle is reversed to capture and characterize fibrinogen-binding proteins (FgBPs). For instance, researchers have successfully used fibrinogen affinity chromatography to isolate and characterize a high-molecular-weight FgBP from the cell wall of Streptococcus equi subsp. equi, the bacterium responsible for strangles in horses. microbiologyresearch.orgmicrobiologyresearch.org In this method, total cell wall proteins were passed through a column containing immobilized fibrinogen, allowing the FgBP to bind specifically while other proteins were washed away. Elution of the bound protein enabled its purification and subsequent characterization, revealing it to be a protective antigen. microbiologyresearch.orgmicrobiologyresearch.org
Fibrinogen-binding peptides are instrumental in mapping the precise interaction sites within fibrinogen-protein complexes. Peptide microarrays, which consist of numerous different synthetic peptides systematically covering the sequence of a protein, are a powerful tool for this purpose. In a study characterizing the interaction between fibrinogen and complement component C3, a peptide microarray covering the entire fibrinogen molecule was used. haematologica.org This screening identified three key linear binding motifs for C3, all located within the β chain of fibrinogen, providing high-resolution data on the interaction interface. haematologica.org
Table 1: Identified Fibrinogen Peptide Sequences Involved in Protein Binding
| Interacting Protein | Identified Fibrinogen Peptide Sequence | Fibrinogen Chain | Research Method |
|---|---|---|---|
| Complement C3 | A¹³⁶VSQTSSSSFQYMYL¹⁵⁰ |
Beta (β) | Peptide Microarray haematologica.org |
| Complement C3 | Q⁴²³CSKEDGGGWWY⁴³⁴ |
Beta (β) | Peptide Microarray haematologica.org |
| Complement C3 | Y⁴³⁴NRCHAANPNGRYY⁴⁴⁷ |
Beta (β) | Peptide Microarray haematologica.org |
| PAI-1 | αN⁷¹SLFEYQK⁷⁸ |
Alpha (α) | Affinity Chromatography & Sequencing ahajournals.org |
| PAI-1 | αG⁹⁶DFSSANNR¹⁰⁴ |
Alpha (α) | Affinity Chromatography & Sequencing ahajournals.org |
| PAI-1 | αD¹⁷²YEDQQKQLEQVIAK¹⁹¹ |
Alpha (α) | Affinity Chromatography & Sequencing ahajournals.org |
Furthermore, fibrinogen-binding peptides are essential in competitive binding assays and biophysical techniques to determine the affinity and stoichiometry of interactions. In studies of staphylocoagulase (SC), a bacterial protein that binds fibrinogen, synthetic peptides have been crucial. The peptide Gly-Pro-Arg-Pro (GPRP), known to block specific "holes" in the D-fragment of fibrinogen, was used to investigate whether SC binds to these same sites. nih.govbiorxiv.org The finding that SC could still bind to the fibrinogen fragment D in the presence of saturating concentrations of GPRP demonstrated that the bacterial protein utilizes a different, non-canonical binding mechanism. biorxiv.org
Techniques such as fluorescence equilibrium binding and Nuclear Magnetic Resonance (NMR) titration are used to quantify these interactions. By labeling a peptide or protein with a fluorescent probe, researchers can measure the change in fluorescence upon binding to its partner, allowing for the calculation of the dissociation constant (KD), a measure of binding affinity. Studies on the interaction between the C-terminal repeat region of staphylocoagulase and fragment D of fibrinogen have used these methods to define binding affinities and stoichiometries with high precision. nih.govbiorxiv.org
Table 2: Characterization of Fibrinogen Fragment D Binding to Staphylocoagulase (SC) Constructs
| SC Construct | Binding Affinity (KD) | Stoichiometry (SC:Frag D) | Research Method |
|---|---|---|---|
| PR-R1 | ~50 - 130 nM | 1:1 | Fluorescence Equilibrium Binding nih.govbiorxiv.org |
| PR-R7 | ~50 - 130 nM | 1:1 | Fluorescence Equilibrium Binding nih.govbiorxiv.org |
| PR-(R1→R7) | ~7 - 32 nM | 1:5 | Fluorescence Equilibrium Binding biorxiv.org |
| PR-R7 | Not specified | Complex formation indicated | NMR Titration nih.govbiorxiv.org |
(PR = Pseudo-repeat; R = Repeat region of Staphylocoagulase)
These advanced applications highlight the versatility of fibrinogen-binding peptides as research tools. They enable the isolation of novel fibrinogen-interacting proteins and provide deep mechanistic insights into the molecular basis of these interactions, which is fundamental for understanding fibrinogen's role in health and disease.
Computational and Theoretical Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Predictive Models for Inhibitory Potency
Predictive QSAR models are essential for estimating the inhibitory potency of new, unsynthesized peptide analogues. By correlating structural features with biological activity, these models can prioritize candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.
For a series of fibrinogen inhibitors based on the [[4-(4-amidinophenoxy)butanoyl]aspartyl]valine (FK633) scaffold, a QSAR study demonstrated that a novel hydrophobic descriptor, the logarithm of the partition coefficient between micelles and water (log Pmw), could successfully predict their antiplatelet activities. nih.govacs.org The resulting model yielded a quadratic curve with a strong correlation coefficient (r = 0.871), indicating that an optimal membrane affinity is crucial for the inhibitory function of these compounds. nih.gov This suggests that the peptide's ability to interact with the platelet membrane is a key factor in its mechanism of action. acs.orgnih.gov
A subsequent study on a larger set of related fibrinogen inhibitors, including FK633 and FR158999 derivatives, further validated the utility of the log Pmw descriptor, resulting in a good correlation (r = 0.667) for a set of 19 compounds. nih.gov These findings support a hypothesis where the inhibitors bind to the fibrinogen receptor via the biomembrane, with the C-terminal part of the peptide acting as an anchor. nih.gov
| Study | Compound Series | Descriptor | Correlation Coefficient (r) | Key Finding |
|---|---|---|---|---|
| Tanaka et al. (1996) | FK633 Derivatives | log Pmw | 0.871 | Optimal membrane affinity is vital for inhibitory activity. nih.gov |
| Tanaka et al. (1998) | FK633 & FR158999 Derivatives | log Pmw | 0.667 | Supports a binding mechanism involving the biomembrane. nih.gov |
Correlation of Molecular Descriptors with Biological Activity
The success of a QSAR model hinges on the selection of appropriate molecular descriptors that capture the physicochemical properties relevant to the biological activity. In the case of fibrinogen-binding peptides, hydrophobicity, molecular shape, and electronic properties are critical.
In the study of FK633 derivatives, traditional descriptors for hydrophobicity (CLOGP) and molecular shape (STERIMOL parameters) failed to produce a successful QSAR model. nih.govacs.org The CLOGP descriptor, which is a common parameter for a compound's hydrophobicity, tended to underestimate the hydrophobicity of the aromatic portions of the molecules, leading to a poor correlation. acs.org In contrast, the log Pmw descriptor, which reflects a compound's affinity for a biomembrane, provided a much better correlation. nih.govacs.org This highlights the importance of selecting descriptors that accurately represent the specific interactions occurring in the biological system, in this case, the interaction with the cell membrane environment of the platelet. nih.govnih.gov
Molecular Docking and Simulation Studies
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a three-dimensional view of how a peptide interacts with its protein target. These methods can predict the binding pose, identify key interacting residues, and analyze the forces that stabilize the peptide-protein complex.
Prediction of Peptide-Protein Binding Conformations
Molecular docking predicts the preferred orientation of a ligand (the peptide) when bound to a receptor (fibrinogen) to form a stable complex. nih.gov Following docking, MD simulations can be used to study the dynamic behavior of the complex over time, providing insights into its stability and the conformational changes that may occur upon binding. nih.govplos.org
For fibrinogen-binding peptides, these simulations can reveal how the peptide fits into specific binding pockets on the fibrinogen molecule, such as the "holes" in the D-domain that are exposed after thrombin cleavage. nih.govmdpi.com For example, peptides like Gly-Pro-Arg-Pro are known to bind to the D fragment of fibrinogen, preventing its polymerization. nih.govnih.gov Computational models can elucidate the precise conformation of the peptide within this binding site. researchgate.net Studies have shown that upon binding, a latching peptide from the binding protein can be redirected over the bound fibrinogen peptide to lock it in place, illustrating a dynamic conformational adjustment. researchgate.net
Analysis of Electrostatic and Hydrophobic Interactions at Binding Interfaces
The binding of a peptide to fibrinogen is driven by a combination of non-covalent interactions, including electrostatic forces, hydrogen bonds, and hydrophobic interactions. nih.govresearchgate.net
Electrostatic Interactions: These occur between charged residues on the peptide and the protein. For instance, the highly anionic γ' chain of fibrinogen interacts with the positively charged anion-binding exosite II of thrombin. nih.gov While individual charged amino acids may contribute only incrementally, the collective effect of these charges plays a profound role in the binding affinity. nih.gov MD simulations can calculate the electrostatic potential over the protein surface to identify regions favorable for interaction. nih.gov
Hydrophobic Interactions: These interactions are crucial for the stability of the complex and involve the burial of nonpolar residues away from water. nih.gov Fibrinogen-binding peptides often contain hydrophobic residues that fit into corresponding apolar pockets on the fibrinogen surface. researchgate.net Studies on fibrinogen hydrolyzed peptides have emphasized the critical role of hydrophobic interactions in maintaining the integrity of the complex. nih.gov
| Interaction Type | Description | Example Residues/Motifs |
|---|---|---|
| Electrostatic | Attraction between oppositely charged residues. | Anionic γ' chain of fibrinogen and cationic exosite II of thrombin. nih.gov |
| Hydrogen Bonds | Sharing of a hydrogen atom between donor and acceptor groups. | Key stabilizing force in peptide-myosin interactions. nih.gov |
| Hydrophobic | Sequestration of nonpolar residues away from water. | Peptide ligand Phe-Leu-Leu-Val-Pro-Leu binding to fibrinogen. researchgate.net |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the binding of fibrinogen hydrolyzed peptides to myosin. nih.gov |
Artificial Intelligence (AI)-Driven Peptide Design Paradigms
Recent advances in artificial intelligence and machine learning are revolutionizing the field of peptide design. nih.gov These new paradigms move beyond traditional computational methods by learning from vast datasets of known peptides to generate entirely new sequences with desired properties. oup.comresearchgate.net
Algorithms for de novo Peptide Design through Binding Interface Mimicry
De novo peptide design aims to create novel peptide sequences with desired binding properties from scratch. A prominent strategy in this field is binding interface mimicry, where the algorithm designs a peptide to replicate the key interactions of a known protein-protein binding interface. In the context of fibrinogen, this involves mimicking the natural binding partners of fibrinogen to design peptides that can competitively inhibit these interactions.
Several computational algorithms and methodologies are employed for this purpose:
Structure-Based Design: This approach relies on the three-dimensional structure of the fibrinogen molecule and its interaction sites. The process typically involves:
Binding Site Identification: Computational tools like FTMap are used to identify "hot spots" on the fibrinogen surface that are energetically favorable for ligand binding. These hotspots often correspond to the natural binding pockets for fibrin (B1330869) polymerization "knobs" or other interacting proteins.
Pharmacophore Modeling: Once a binding site is identified, a pharmacophore model is generated. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for binding.
Fragment-Based Growth: Small molecular fragments or amino acid residues are computationally placed within the binding pocket to match the pharmacophore features. These fragments are then grown and linked together in a step-wise manner to generate a candidate peptide sequence. Algorithms like EvoBind utilize a directed evolution approach, starting with a random peptide sequence and iteratively mutating it to optimize its binding to a specified interface on the target protein. diva-portal.orgbiorxiv.org
Interface Representation: The algorithm first learns a representation of the three-dimensional and chemical properties of the target binding interface on fibrinogen.
Generative Models: A generative model, often based on deep learning architectures, then designs peptide sequences and conformations that are predicted to have a high complementary score to the target interface. These models can explore a vast chemical space to propose novel peptide candidates that may not resemble any known fibrinogen-binding motifs. diva-portal.org
Rational Design Based on Known Interactions: A significant amount of de novo design for fibrinogen-binding peptides has been guided by mimicking the "knob-hole" interaction that mediates fibrin polymerization. Thrombin cleavage of fibrinogen exposes "knobs" (Gly-Pro-Arg at the N-terminus of the α-chain and Gly-His-Arg at the N-terminus of the β-chain) that bind to complementary "holes" in the D-domain of other fibrinogen molecules. Computational studies have been instrumental in understanding and optimizing peptides that mimic these knobs. For instance, synthetic peptides like Gly-Pro-Arg-Pro (GPRP) have been designed to bind to the "a-hole" in the γ-chain of fibrinogen, thereby inhibiting fibrin polymerization. nih.govnih.gov Computational analysis helps in refining these sequences to improve their binding affinity and stability.
The table below summarizes some of the key computational approaches used in de novo design of fibrinogen-binding peptides.
| Algorithm/Method | Principle | Application to Fibrinogen-Binding Peptides |
| Structure-Based Design (e.g., FTMap, EvoBind) | Utilizes the 3D structure of the target to identify binding sites and computationally grow peptides within them. diva-portal.orgbiorxiv.orgbu.edu | Identification of binding "hot spots" on the fibrinogen D-domain and design of peptides that fit into these pockets. |
| AI-Driven Design (e.g., PepMimic) | Employs machine learning to learn the features of a binding interface and generate novel peptide sequences that mimic it. researchgate.netsciety.orgbiorxiv.org | Generation of novel peptide candidates that mimic the binding interfaces of fibrinogen's natural ligands. |
| Rational Design (Knob-Hole Mimicry) | Based on mimicking the key amino acid sequences involved in natural protein-protein interactions. | Design of peptides like GPRP that mimic the "A-knob" of fibrin and competitively inhibit fibrin polymerization. nih.govnih.gov |
Computational Screening and Optimization of Peptide Libraries
Computational screening, or virtual screening, offers a high-throughput and cost-effective method to identify promising peptide candidates from large virtual libraries. creative-peptides.comnih.gov These libraries can be generated computationally or derived from experimental techniques like phage display. The process involves several key steps:
Library Generation: Virtual peptide libraries can be vast, containing millions to billions of peptide sequences. creative-peptides.com These can be random libraries or focused libraries designed around a known binding motif. For instance, a library could be generated by systematically mutating the sequence of a known fibrinogen-binding peptide like GPRP.
Molecular Docking: This is a primary tool for virtual screening. Each peptide in the virtual library is docked into a defined binding site on the fibrinogen molecule. Docking algorithms predict the binding pose and estimate the binding affinity using a scoring function. This allows for the rapid ranking of a large number of peptides.
Binding Free Energy Calculations: To refine the ranking from molecular docking, more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used. semanticscholar.org These methods provide a more accurate estimation of the binding free energy by considering the solvent effects and conformational changes upon binding.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the peptide-fibrinogen interaction. By simulating the movement of atoms over time, MD can be used to:
Assess the stability of the predicted binding pose from docking.
Calculate binding free energies with higher accuracy through methods like free energy perturbation (FEP) or thermodynamic integration (TI).
Understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
The following table presents findings from a study that used phage display to identify fibrin-specific peptides, followed by characterization of their binding affinities. While the initial discovery was experimental, computational analysis of these sequences and their interactions with fibrinogen is a common subsequent step for optimization.
| Peptide Class | Consensus Sequence | Binding Affinity (Kd) to Fibrin | Notes |
| Tn6 | XArXCPY(G/D)LCArIX | 8.7 µM | Binds to a unique site on fibrin. |
| Tn7 | X2CXYYGTCLX | 4.0 µM | Binds to the same site as Tn10. |
| Tn10 | NHGCYNSYGVPYCDYS | 4.1 µM | Binds to the same site as Tn7. |
Data from a study on fibrin-specific peptides derived from phage display.
Once promising candidates are identified through screening, computational methods are used for their optimization. This can involve:
Alanine (B10760859) Scanning Mutagenesis: In silico alanine scanning can be performed to identify key residues in the peptide that are critical for binding. Each residue is computationally mutated to alanine, and the change in binding free energy is calculated. This helps in understanding the contribution of each side chain to the binding affinity.
Sequence and Structural Modifications: Based on the insights from MD simulations and free energy calculations, modifications can be introduced into the peptide sequence to enhance its binding affinity, specificity, and stability. This can include substituting amino acids, cyclizing the peptide, or introducing non-natural amino acids.
Future Directions and Emerging Research Avenues
Exploration of Novel Fibrinogen-Binding Motifs and Peptide Scaffolds
The discovery of new peptide sequences that can interact with fibrinogen is a cornerstone of future research. While peptides mimicking natural binding sites, such as the Gly-Pro-Arg-Pro sequence, have been foundational, the exploration for entirely novel motifs is gaining momentum. High-throughput screening techniques are central to this effort. For instance, screening solid-phase combinatorial peptide libraries has successfully identified new peptide ligands with high affinity for fibrinogen. nih.gov One such peptide, with the sequence Phe-Leu-Leu-Val-Pro-Leu (FLLVPL), was identified for its specific binding, which is driven by a combination of hydrophobic and ionic interactions. nih.gov
Phage display technology is another powerful tool, enabling the screening of vast libraries of peptides to find those that bind specifically to fibrin (B1330869) or its degradation products while showing minimal affinity for fibrinogen. nih.gov This approach has yielded several classes of cyclic peptides with unique consensus sequences and binding affinities in the micromolar range. nih.gov These novel scaffolds offer alternatives to linear peptides, often providing enhanced stability and binding specificity.
Future work in this area will likely focus on:
Expanding Library Diversity: Utilizing more complex and diverse peptide libraries, including those with non-natural amino acids, to discover motifs with unique binding properties.
Targeting Specific Fibrinogen Conformations: Designing peptides that can distinguish between different functional states or conformations of fibrinogen and fibrin.
Improving Binding Affinity and Specificity: Iterative design and modification of newly discovered motifs to achieve higher affinity and greater specificity, reducing potential off-target effects.
Table 1: Examples of Discovered Fibrin-Specific Peptide Scaffolds This table is interactive. You can sort and filter the data.
| Peptide Class | Consensus Sequence | Binding Affinity (Kd) | Target | Discovery Method |
|---|---|---|---|---|
| Tn6 | XArXCPY(G/D)LCArIX | 4.1 µM | Fibrin / DD(E) | Phage Display |
| Tn7 | X2CXYYGTCLX | 4.0 µM | Fibrin / DD(E) | Phage Display |
| Tn10 | NHGCYNSYGVPYCDYS | 8.7 µM | Fibrin / DD(E) | Phage Display |
| FLLVPL | Phe-Leu-Leu-Val-Pro-Leu | N/A | Fibrinogen | Combinatorial Library |
Integration with Advanced Nanotechnology for Targeted Research Probes
The convergence of fibrinogen-binding peptides and nanotechnology is creating powerful new tools for biomedical research and diagnostics. By conjugating these peptides to nanoparticles, researchers can develop highly specific probes for imaging and therapeutic delivery. These nano-agents can be designed to target thrombi (blood clots) with high precision, owing to the abundance of fibrin in these structures. nih.gov
Recent developments include:
Magnetic Resonance Imaging (MRI) Agents: Fibrin-specific peptides have been conjugated to gadolinium-based contrast agents or iron oxide nanoparticles. nih.govrsc.org For example, aptamers (nucleic acid-based ligands) that bind fibrinogen have been functionalized onto gold-coated iron-oxide nanoparticles, enabling high-resolution clot detection in T2-weighted MRI. rsc.org
Targeted Fibrinolytic Therapy: Researchers have developed nano-agents where a fibrin-targeting peptide is linked to a thrombolytic drug, such as tissue plasminogen activator (tPA). nih.gov This approach concentrates the therapeutic agent at the site of the clot, potentially increasing efficacy and reducing systemic side effects. nih.gov
Multimodal Probes: Nanoparticles can be engineered to carry both imaging agents and therapeutic payloads, creating "theranostic" platforms. A magnetofluorescent iron oxide nanoparticle functionalized with a peptide sensitive to activated factor XIII (a key enzyme in clot stabilization) serves as a backbone for such agents. nih.gov
The future of this subfield lies in the development of smarter, more responsive nanoprobes. This includes creating nanoparticles that can change their properties (e.g., become more visible in an MRI scan) only after binding to fibrin, or probes that can report on the metabolic state of a thrombus.
Development of Next-Generation Analytical Techniques for Fibrinogen-Peptide Interactions
A precise understanding of the binding kinetics and structural details of fibrinogen-peptide interactions is crucial for designing improved molecules. While traditional methods have been useful, next-generation analytical techniques are providing unprecedented levels of detail.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time analysis of molecular interactions. nih.gov It has been extensively used to measure the association and dissociation rate constants of peptides and other molecules binding to immobilized fibrinogen, providing detailed kinetic data and affinity constants (KD). acs.orgresearchgate.net
Bio-Layer Interferometry (BLI): Similar to SPR, BLI is another real-time, label-free method used to quantify binding interactions. It has been employed to confirm the high-affinity interaction between fibrinogen and other proteins, such as TREM-Like Transcript-1 (TLT-1), yielding equilibrium dissociation constants in the nanomolar range. ashpublications.org
Mass Spectrometry (MS): Advanced MS techniques are being used to map the specific binding sites of peptides on the fibrinogen molecule. nih.gov By using chemical labeling (like biotinylation) followed by enzymatic digestion and MS analysis, researchers can identify which amino acid residues become accessible or shielded upon peptide binding, thus revealing conformational changes and interaction interfaces. nih.govplos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for determining the three-dimensional structure of peptides when they are bound to fibrinogen or its fragments. nih.govacs.org Transferred Nuclear Overhauser Effect (TRNOE) measurements, for instance, can reveal the conformation of a peptide within the binding pocket of a protein like thrombin, providing critical insights into the structural basis of the interaction. nih.govcnjournals.com
Future advancements will likely involve combining these techniques. For example, integrating MS with hydrogen-deuterium exchange (HDX-MS) can provide dynamic information about conformational changes in fibrinogen upon peptide binding.
Table 2: Comparison of Modern Analytical Techniques for Fibrinogen-Peptide Interaction Analysis This table is interactive. You can sort and filter the data.
| Technique | Key Information Provided | Advantages | Limitations |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd), Affinity (KD) | Real-time, label-free, quantitative | Requires immobilization of one partner |
| Bio-Layer Interferometry (BLI) | Binding kinetics (ka, kd), Affinity (KD) | Real-time, label-free, high-throughput | Lower sensitivity for very small molecules |
| Mass Spectrometry (MS) | Binding site identification, Conformational changes | High sensitivity, residue-specific information | Can be complex, may require chemical labeling |
| NMR Spectroscopy | 3D structure of bound peptide, Binding interface | Atomic-level structural detail in solution | Limited to smaller proteins/complexes, requires stable isotopes |
Multidisciplinary Approaches Combining Synthetic Chemistry, Structural Biology, and Computational Modeling
The most significant breakthroughs in developing novel fibrinogen-binding agents are emerging from the integration of multiple scientific disciplines. This synergistic approach allows for a rational design cycle, from prediction to synthesis and validation.
Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are increasingly used as a starting point to predict how peptides might bind to fibrinogen. nih.govmdpi.com These in silico methods can screen virtual libraries of peptides against the known structure of fibrinogen, identify potential binding "hot spots," and predict binding affinities. bu.edubu.edu MD simulations can further reveal the dynamic nature of the interaction and the conformational flexibility of both the peptide and the protein over time. nih.govnih.gov
Synthetic Chemistry: Advances in peptide synthesis allow for the creation of the novel peptide sequences predicted by computational models. Chemists can incorporate modifications, such as cyclization or the inclusion of non-natural amino acids, to enhance the stability, affinity, and specificity of the peptides. nih.gov
Structural Biology: Techniques like X-ray crystallography and NMR spectroscopy are used to experimentally determine the structure of the peptide-fibrinogen complex. nih.gov This provides the ultimate validation of the computational models and offers precise, atomic-level insights that can be used to further refine the peptide design in subsequent iterations. nih.gov
This iterative cycle of computational prediction, chemical synthesis, and structural/functional validation accelerates the discovery and optimization process. It allows researchers to move beyond simple screening and toward the rational design of fibrinogen-binding peptides with precisely tailored properties for specific research or diagnostic applications.
Q & A
Basic Research Questions
Q. How to design experiments to assess Fibrinogen-Binding Peptide TFA’s inhibitory effects on platelet aggregation?
- Methodological Answer : Prepare platelet-rich plasma (PRP) from human blood and use aggregometry to measure platelet aggregation in response to agonists like ADP or collagen. Include dose-response curves of this compound (e.g., 0.1–100 µM) and negative controls (e.g., scrambled peptide). Validate specificity by comparing inhibition rates with known GPIIb/IIIa antagonists. Use flow cytometry to confirm reduced fibrinogen binding to activated platelets .
Q. What methods are recommended for quantifying TFA content in this compound preparations?
- Methodological Answer : Perform trifluoroacetic acid (TFA) content analysis via ion chromatography or mass spectrometry (MS). For cell-based assays, request counterion exchange services (e.g., acetate or HCl salts) to reduce TFA to <1%. Pre-treat peptides with dialysis or desalting columns if residual TFA interferes with experiments .
Q. What quality control parameters are critical when validating this compound batches?
- Methodological Answer : Ensure purity ≥98% (HPLC), sequence verification (MS), and endotoxin levels <0.1 EU/mg for in vivo studies. Quantify net peptide content via amino acid analysis and confirm TFA content if cytotoxicity is a concern. Store lyophilized peptides at ≤-20°C to prevent degradation .
Q. What are the structural determinants of this compound’s interaction with fibrinogen?
- Methodological Answer : The peptide’s EHIPA sequence mimics the vitronectin-binding site on fibrinogen receptors. Use alanine-scanning mutagenesis to identify critical residues (e.g., Glu, His). Compare binding affinity of truncated variants to map functional domains via surface plasmon resonance (SPR) .
Advanced Research Questions
Q. How to resolve discrepancies in fibrinogen-binding affinity data across different experimental setups?
- Methodological Answer : Discrepancies may arise from variations in peptide purity, TFA content, or assay conditions (e.g., pH, ionic strength). Standardize protocols using SPR with immobilized fibrinogen fragments (e.g., fragment D). Validate findings with orthogonal methods like isothermal titration calorimetry (ITC) or competitive ELISA .
Q. What strategies mitigate TFA interference in cell-based assays involving this compound?
- Methodological Answer : Replace TFA with acetate/HCl salts during synthesis. For existing TFA-containing peptides, dialyze against PBS (MWCO 1 kDa) or use centrifugal filters. Pre-test cytotoxicity via MTT assays at relevant TFA concentrations (e.g., 10 nM–7 mM) to identify interference thresholds .
Q. How to optimize surface plasmon resonance (SPR) parameters for studying this compound interactions?
- Methodological Answer : Immobilize fibrinogen on a CM5 chip via amine coupling. Use a reference flow cell to subtract nonspecific binding. Optimize flow rate (20–30 µL/min) and regeneration buffer (e.g., 10 mM glycine pH 2.5). Analyze data with a 1:1 Langmuir binding model to calculate kinetic constants (ka, kd) .
Q. How to address batch-to-batch variability in this compound’s biological activity?
- Methodological Answer : Request batch-specific certificates of analysis (COA) with peptide content, TFA levels, and solubility data. For sensitive assays (e.g., crystallography), use GMP-grade peptides with stringent QC. Pre-normalize peptide concentrations via quantitative amino acid analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
